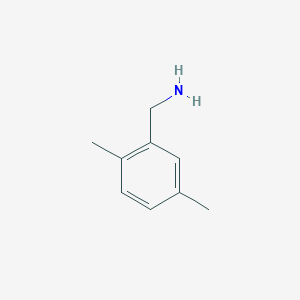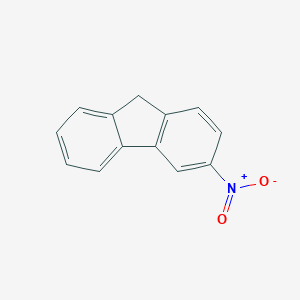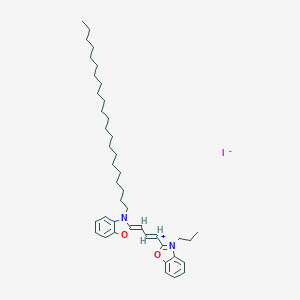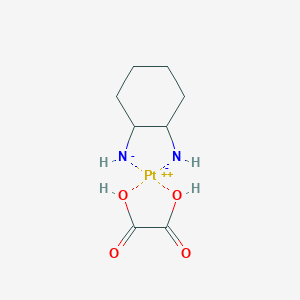
(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The specific chemical reactions involving “(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+)” are not provided in the search results. Chemical reactions can depend on various factors including the reaction conditions and the presence of other reactants .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+)” are not explicitly listed in the search results. The molecular weight is given as 397.3 g/mol. For detailed properties, it is recommended to refer to the product’s Material Safety Data Sheet (MSDS) or contact the supplier directly.Aplicaciones Científicas De Investigación
Adsorption of Volatile Organic Compounds (VOCs)
Background: Volatile organic compounds (VOCs) are organic compounds with saturated vapor pressure exceeding 133.322 Pa and boiling points between 50 and 260 °C at atmospheric pressure. These compounds are commonly found in various industrial processes, household products, and emissions from vehicles and factories. VOCs can lead to air pollution and pose health risks to humans .
Application:- Adsorption of 2-Butanone : The modified activated carbon, treated with oxalic acid (H₂C₂O₄) through hydrothermal modification, exhibits improved adsorption capacity for polarity VOCs. Specifically, the adsorption capacity for 2-butanone increased from 312.60 to 345.98 mg/g after modification. The modified carbon also showed enhanced surface area and total pore volume. This application is crucial for mitigating air pollution and protecting human health .
Antitumor and Antibacterial Properties
Background: Thiazolo[3,2-a]pyrimidines are a class of compounds with diverse biological activities. Their 2-substituted derivatives have demonstrated high antitumor, antibacterial, and anti-inflammatory properties.
Application:- Antitumor Activity : Some 2-substituted thiazolo[3,2-a]pyrimidines exhibit potent antitumor effects. Researchers have observed promising results in inhibiting tumor growth and metastasis. These compounds could potentially serve as candidates for cancer therapy .
- Antibacterial Activity : Certain derivatives also display strong antibacterial properties. They may be explored as novel antibiotics to combat bacterial infections .
Crystal Engineering and Material Science
Application:- Crystal Structures : Investigating the crystal structures of 2-(arylmethylidene)[1,3]thiazolo[3,2-a]pyrimidines provides insights into their physical properties, stability, and potential applications. Understanding crystal packing and intermolecular interactions is essential for designing new materials with desirable properties .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of (2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+), also known as Oxaliplatin, is DNA . This compound is known for its ability to inhibit DNA replication and repair .
Mode of Action
Oxaliplatin interacts with its target, DNA, by forming covalent bonds. This results in the formation of DNA adducts, which distort the DNA helix and prevent normal DNA replication and transcription .
Biochemical Pathways
The formation of DNA adducts by Oxaliplatin affects various biochemical pathways. The most significant of these is the DNA replication pathway. The distortion of the DNA helix prevents the normal functioning of DNA polymerase, an enzyme crucial for DNA replication. This leads to DNA replication stress and eventually cell death .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Oxaliplatin are complex. It is administered intravenously, ensuring 100% bioavailability . The exact pharmacokinetic properties of Oxaliplatin are still under investigation.
Result of Action
The result of Oxaliplatin’s action at the molecular level is the inhibition of DNA replication, leading to cell death . At the cellular level, this results in a reduction in tumor size and improved patient survival rates in various types of cancer, including colorectal cancer and advanced ovarian cancer .
Action Environment
The action, efficacy, and stability of Oxaliplatin can be influenced by various environmental factors. For example, the pH of the tumor microenvironment can affect the drug’s stability and efficacy. Additionally, the presence of other chemotherapy drugs can influence Oxaliplatin’s action, as it is commonly used in combination with other drugs .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of '(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+)' can be achieved through a multi-step reaction pathway. The first step involves the preparation of (2-aminocyclohexyl)azanide, which is then reacted with oxalic acid to form the oxalate salt. This salt is then reacted with platinum(II) chloride to form the final product.", "Starting Materials": [ "(2-aminocyclohexyl)azanide", "Oxalic acid", "Platinum(II) chloride" ], "Reaction": [ { "Reactants": "(2-aminocyclohexyl)azanide", "Reagents": "None", "Conditions": "None", "Products": "(2-aminocyclohexyl)azanide" }, { "Reactants": "(2-aminocyclohexyl)azanide", "Reagents": "Oxalic acid", "Conditions": "Acidic conditions", "Products": "(2-Azanidylcyclohexyl)oxalate" }, { "Reactants": "(2-Azanidylcyclohexyl)oxalate", "Reagents": "Platinum(II) chloride", "Conditions": "Neutral conditions", "Products": "(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+)" } ] } | |
Número CAS |
61758-77-8 |
Nombre del producto |
(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) |
Fórmula molecular |
C₈H₁₄N₂O₄Pt |
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
(2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) |
InChI |
InChI=1S/C6H12N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-8H,1-4H2;(H,3,4)(H,5,6);/q-2;;+2 |
Clave InChI |
DRMCATBEKSVAPL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |
Sinónimos |
[SP-4-2-(1S-trans)]-(1,2-Cyclohexanediamine-N,N’)[ethanedioato(2-)-O,O’]platinum; _x000B_(SP-4-2)-[(1S,2S)-1,2-Cyclohexanediamine-kN,kN’][ethanedioato(2-)-kO1,kO2]platinum; (1S-trans)-1,2-Cyclohexanediamine Platinum Complex; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid](/img/structure/B130743.png)

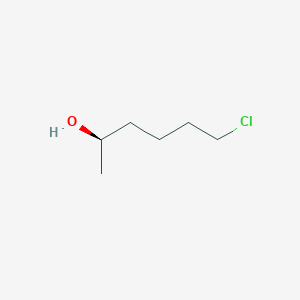

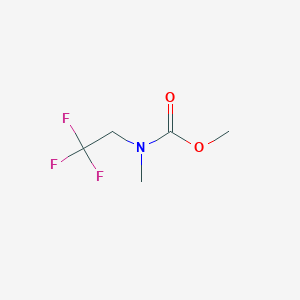
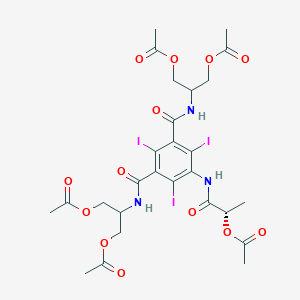
![N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide](/img/structure/B130757.png)
![5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride](/img/structure/B130759.png)
